Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes ethoxy, methoxy, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 4-ethoxy-3-methoxybenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with receptors. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate
- 4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine
- 1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid derivatives
Uniqueness
Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C14H20O5 |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H20O5/c1-4-18-12-7-6-10(8-13(12)17-3)11(15)9-14(16)19-5-2/h6-8,11,15H,4-5,9H2,1-3H3 |
InChI Key |
JWYUQZPCMRVQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)OC |
Origin of Product |
United States |
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